molecular formula C10H19NO B7459788 N-cycloheptyl-N-methylacetamide

N-cycloheptyl-N-methylacetamide

Cat. No. B7459788
M. Wt: 169.26 g/mol
InChI Key: TXICYJQSOWAIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methylacetamide (CHMA) is a compound that has been gaining interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. CHMA is a cyclic amide that can be synthesized using different methods.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-N-methylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to have an effect on voltage-gated ion channels.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylacetamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have an effect on memory and learning.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N-methylacetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It also has a relatively low toxicity and can be used in a wide range of concentrations. However, it has some limitations such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of N-cycloheptyl-N-methylacetamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of interest is its potential use as a pesticide and in the preservation of fruits and vegetables. Further studies are also needed to fully understand the mechanism of action of N-cycloheptyl-N-methylacetamide and its effects on the central nervous system.

Synthesis Methods

N-cycloheptyl-N-methylacetamide can be synthesized using different methods such as the reaction of cycloheptylamine with methyl acetate in the presence of a catalyst, or the reaction of cycloheptanone with methylamine followed by reduction. However, the most commonly used method involves the reaction of cycloheptanone with methylamine in the presence of a reducing agent such as sodium borohydride. This method yields N-cycloheptyl-N-methylacetamide with a high purity and yield.

Scientific Research Applications

N-cycloheptyl-N-methylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, N-cycloheptyl-N-methylacetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
In agriculture, N-cycloheptyl-N-methylacetamide has been shown to have insecticidal properties and can be used as a pesticide. It has also been studied for its potential use in the preservation of fruits and vegetables.
In industry, N-cycloheptyl-N-methylacetamide has been studied for its potential use as a solvent, plasticizer, and lubricant.

properties

IUPAC Name

N-cycloheptyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(12)11(2)10-7-5-3-4-6-8-10/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXICYJQSOWAIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N-methylacetamide

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